molecular formula C21H31N3O5 B12300525 N-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)alanyl)-N-(pyrrolidin-1-YL)glycine

N-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)alanyl)-N-(pyrrolidin-1-YL)glycine

Katalognummer: B12300525
Molekulargewicht: 405.5 g/mol
InChI-Schlüssel: KCDAGNQTOFWXBX-ATNAJCNCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)alanyl)-N-(pyrrolidin-1-YL)glycine” is a synthetic organic compound that belongs to the class of peptides This compound is characterized by the presence of an ethoxycarbonyl group, a phenylpropyl group, an alanyl group, and a pyrrolidinyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “N-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)alanyl)-N-(pyrrolidin-1-YL)glycine” typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The starting materials may include ethyl chloroformate, phenylpropylamine, alanine, and pyrrolidine. The reactions are often carried out under controlled conditions, such as specific temperatures, pH levels, and the use of catalysts or reagents like dicyclohexylcarbodiimide (DCC) for peptide bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of advanced purification techniques like high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

“N-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)alanyl)-N-(pyrrolidin-1-YL)glycine” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane or methanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism by which “N-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)alanyl)-N-(pyrrolidin-1-YL)glycine” exerts its effects depends on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s structure allows it to interact with various molecular targets, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other peptides with analogous structural features, such as:

  • N-(N-(1-(Methoxycarbonyl)-3-phenylpropyl)alanyl)-N-(pyrrolidin-1-YL)glycine
  • N-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)alanyl)-N-(piperidin-1-YL)glycine

Uniqueness

“N-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)alanyl)-N-(pyrrolidin-1-YL)glycine” is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C21H31N3O5

Molekulargewicht

405.5 g/mol

IUPAC-Name

2-[[(2S)-2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-pyrrolidin-1-ylamino]acetic acid

InChI

InChI=1S/C21H31N3O5/c1-3-29-21(28)18(12-11-17-9-5-4-6-10-17)22-16(2)20(27)24(15-19(25)26)23-13-7-8-14-23/h4-6,9-10,16,18,22H,3,7-8,11-15H2,1-2H3,(H,25,26)/t16-,18?/m0/s1

InChI-Schlüssel

KCDAGNQTOFWXBX-ATNAJCNCSA-N

Isomerische SMILES

CCOC(=O)C(CCC1=CC=CC=C1)N[C@@H](C)C(=O)N(CC(=O)O)N2CCCC2

Kanonische SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N(CC(=O)O)N2CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.